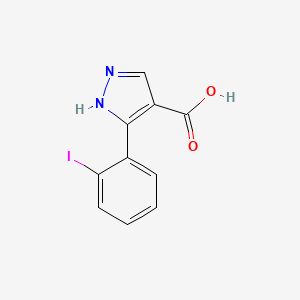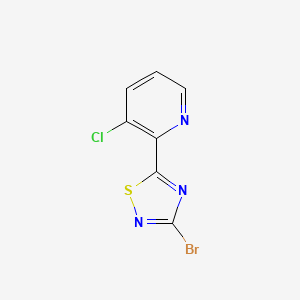
2-(3-Bromo-1,2,4-thiadiazol-5-yl)-3-chloropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromo-1,2,4-thiadiazol-5-yl)-3-chloropyridine is a heterocyclic compound that contains both a pyridine ring and a thiadiazole ring The presence of bromine and chlorine atoms in its structure makes it a valuable compound in various chemical reactions and applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-1,2,4-thiadiazol-5-yl)-3-chloropyridine typically involves the following steps:
Formation of 3-Bromo-1,2,4-thiadiazole: This can be achieved by reacting thiosemicarbazide with bromine in the presence of a suitable solvent.
Coupling with 3-Chloropyridine: The 3-bromo-1,2,4-thiadiazole is then coupled with 3-chloropyridine under specific reaction conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include:
Using Catalysts: Employing catalysts to enhance the reaction rate and selectivity.
Temperature Control: Maintaining optimal temperatures to ensure the stability of the reactants and products.
Purification Techniques: Utilizing techniques such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
2-(3-Bromo-1,2,4-thiadiazol-5-yl)-3-chloropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution with Amines: Can form amino derivatives.
Oxidation: Can lead to the formation of sulfoxides or sulfones.
Coupling Reactions: Can produce biaryl compounds.
科学研究应用
2-(3-Bromo-1,2,4-thiadiazol-5-yl)-3-chloropyridine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: It can be used in the development of pesticides or herbicides.
Material Science: It is utilized in the creation of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a tool in studying biological pathways and mechanisms.
作用机制
The mechanism of action of 2-(3-Bromo-1,2,4-thiadiazol-5-yl)-3-chloropyridine involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms can form specific interactions with these targets, leading to inhibition or activation of biological pathways. The thiadiazole ring can also participate in redox reactions, affecting cellular processes.
相似化合物的比较
Similar Compounds
- 3-Bromo-1,2,4-thiadiazol-5-amine
- Bis(3-bromo-1,2,4-thiadiazol-5-yl)disulfane
- 4-(3-Bromo-1,2,4-thiadiazol-5-yl)morpholine
Uniqueness
2-(3-Bromo-1,2,4-thiadiazol-5-yl)-3-chloropyridine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and interaction profiles. Its combination of a pyridine and thiadiazole ring also offers a versatile scaffold for various chemical modifications and applications.
属性
分子式 |
C7H3BrClN3S |
|---|---|
分子量 |
276.54 g/mol |
IUPAC 名称 |
3-bromo-5-(3-chloropyridin-2-yl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C7H3BrClN3S/c8-7-11-6(13-12-7)5-4(9)2-1-3-10-5/h1-3H |
InChI 键 |
GODUHOWVNJPHOB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)C2=NC(=NS2)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B13459719.png)
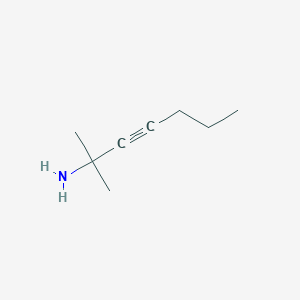
amine hydrochloride](/img/structure/B13459728.png)
![Tert-butyl 6-(aminomethyl)-6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13459740.png)

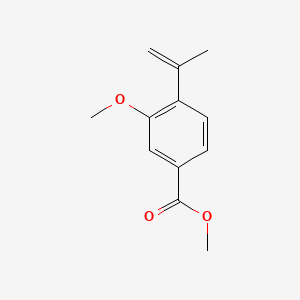
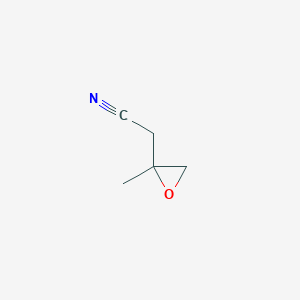
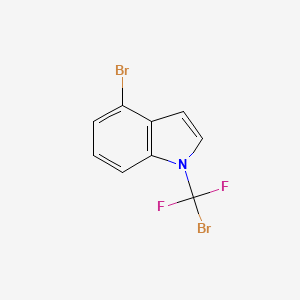



![rac-(4aR,7aR)-7a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione hydrochloride](/img/structure/B13459785.png)
